molecular formula C11H22Si B14662040 (Cyclooct-1-en-1-yl)(trimethyl)silane CAS No. 52113-73-2

(Cyclooct-1-en-1-yl)(trimethyl)silane

Cat. No.: B14662040
CAS No.: 52113-73-2
M. Wt: 182.38 g/mol
InChI Key: WPCVDEADIYWQFG-UHFFFAOYSA-N
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Description

(Cyclooct-1-en-1-yl)(trimethyl)silane is an organosilicon compound of interest in synthetic organic chemistry and materials science research. This reagent features a cyclooctene ring, an eight-membered carbon structure with one double bond, directly bonded to a trimethylsilyl group. The strained nature of the medium-sized cyclooctene ring can impart unique reactivity, making it a valuable building block for constructing more complex molecular architectures . While specific analytical data for this compound is limited, its structure suggests applications parallel to other trimethylsilyl-substituted alkenes. Researchers may utilize the carbon-silicon bond as a stable handle for further functionalization or as a protecting group. The related trimethylsilyl cyclopentadiene is known for its fluxional behavior, undergoing rapid sigmatropic rearrangements where the silyl group migrates around the ring system . Although the dynamics may differ, this compound may exhibit interesting stereoelectronic or fluxional properties worthy of investigation. Its potential research applications include serving as a precursor in the synthesis of metal complexes, a substrate in polymer science, and an intermediate for the development of novel silicon-based materials. This product is designated For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

52113-73-2

Molecular Formula

C11H22Si

Molecular Weight

182.38 g/mol

IUPAC Name

cycloocten-1-yl(trimethyl)silane

InChI

InChI=1S/C11H22Si/c1-12(2,3)11-9-7-5-4-6-8-10-11/h9H,4-8,10H2,1-3H3

InChI Key

WPCVDEADIYWQFG-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)C1=CCCCCCC1

Origin of Product

United States

Synthetic Strategies for Cyclooct 1 En 1 Yl Trimethyl Silane and Analogous Silylated Cycloalkenes

Direct Silylation Approaches to Vinylsilanes

Direct methods involve the introduction of a silyl (B83357) group onto a pre-existing alkene scaffold. These approaches are often favored for their atom economy and straightforwardness.

Metal-Catalyzed Dehydrogenative Silylation of Cyclooctene (B146475) Derivatives

Dehydrogenative silylation of alkenes presents an attractive pathway for the synthesis of vinylsilanes, as it allows for their formation from readily available alkenes in a highly regio- and stereoselective manner. acs.org While various transition metals like iron, ruthenium, cobalt, and rhodium have been shown to catalyze this reaction, the substrate scope has often been limited to activated alkenes. acs.org

Nickel-catalyzed reactions have emerged as a powerful tool for the synthesis of vinylsilanes from terminal alkenes. acs.orgorganic-chemistry.org A notable method involves the reaction of terminal alkenes with silacyclobutanes in the presence of a nickel catalyst, which yields the corresponding vinylsilanes with high regio- and stereoselectivity. acs.orgnih.gov This reaction is versatile, accommodating a wide array of functional groups including esters, amides, and pyridines, and is also applicable to simple aliphatic terminal alkenes. acs.orgorganic-chemistry.org The process is believed to proceed through the oxidative addition of the silacyclobutane (B14746246) to the nickel center, followed by alkene insertion and subsequent β-hydride elimination. organic-chemistry.org This methodology provides a direct and efficient route to (E)-vinylsilanes. acs.org

Catalyst SystemSilylating AgentAlkene SubstrateProduct SelectivityReference
Ni(cod)₂ / P(c-C₆H₁₁)₃1,1-dimethylsilacyclobutaneBenzyl acrylateHigh regio- and stereoselectivity for (E)-isomer acs.org
Ni(cod)₂ / 2PPh₃Benzene-fused silacyclobutaneStyreneRegio- and stereoselective acs.org

Manganese-based catalysts offer a more sustainable and cost-effective alternative for dehydrogenative silylation. An additive-free manganese(I)-catalyzed dehydrogenative silylation of terminal alkenes has been developed, which operates at room temperature. nih.govacs.org The active catalyst, a 16e⁻ Mn(I) silyl species, is generated in situ from a stable manganese(I) alkyl precatalyst. nih.govacs.org This system can efficiently convert a broad range of aromatic and aliphatic alkenes into E-vinylsilanes and allylsilanes, respectively. nih.govchemrxiv.org Mechanistic studies, supported by experimental data and DFT calculations, have revealed the operation of two parallel reaction pathways: an acceptorless pathway that releases dihydrogen and a pathway that utilizes an alkene as a sacrificial hydrogen acceptor. nih.govacs.org The use of a sacrificial hydrogen acceptor, such as cyclooctene, can be employed to favor the desired vinylsilane product. acs.orgchemrxiv.org

PrecatalystReaction ConditionSubstrate TypeKey FeatureReference
fac-[Mn(dippe)(CO)₃(CH₂CH₂CH₃)]Room temperature, additive-freeTerminal alkenesOperates via two parallel inner-sphere pathways nih.govacs.org

Silylative Difunctionalization Reactions of Cyclic Dienes

The difunctionalization of dienes represents another direct route to functionalized cyclic silylated compounds. nih.gov These reactions involve the simultaneous addition of a silyl group and another functional group across the double bonds of a diene. Radical-mediated processes are particularly effective for this purpose. mdpi.com For instance, the reaction of dienes with a silyl radical and another radical species can lead to the formation of complex cyclic structures in a single step. mdpi.com The regioselectivity of these additions is a critical aspect and is influenced by the nature of the diene and the reaction conditions. masterorganicchemistry.com While specific examples directly leading to (Cyclooct-1-en-1-yl)(trimethyl)silane from cyclooctadiene via this method are not detailed in the provided context, the general strategy is applicable to cyclic dienes.

Indirect Synthetic Pathways via Precursors

Indirect methods involve the synthesis of a precursor molecule that is subsequently converted into the desired vinylsilane.

Generation from Cyclooctanone-Derived Silyl Enol Ethers

A common and versatile indirect route to vinylsilanes is through the use of silyl enol ethers derived from cyclic ketones like cyclooctanone (B32682). wikipedia.org Silyl enol ethers are typically prepared by reacting the ketone with a silylating agent, such as trimethylsilyl (B98337) chloride, in the presence of a base. wikipedia.org The choice of base and reaction conditions can influence the regioselectivity of the enol ether formation (kinetic vs. thermodynamic control). wikipedia.org

Once formed, the cyclooctanone-derived silyl enol ether can be transformed into this compound through various methods. One established method involves the reaction of the silyl enol ether with an organometallic reagent to generate a vinyllithium (B1195746) or vinyl Grignard reagent, which is then quenched with a silyl halide. More contemporary methods might involve transition-metal-catalyzed cross-coupling reactions. The conversion of silyl enol ethers to vinylsilanes is a well-established transformation in organic synthesis. acs.org

PrecursorReagentsProductKey Transformation
Cyclooctanone1. Base (e.g., LDA) 2. Trimethylsilyl chloride(Cyclooct-1-en-1-yloxy)(trimethyl)silaneFormation of silyl enol ether
(Cyclooct-1-en-1-yloxy)(trimethyl)silaneVarious (e.g., organometallic reagents, transition metal catalysts)This compoundConversion of silyl enol ether to vinylsilane

Organometallic Routes to this compound

Organometallic reagents are fundamental in the formation of carbon-silicon (C-Si) bonds, providing a direct and efficient means to introduce silyl groups into organic molecules.

Grignard reagents are well-established organometallic compounds for the formation of C-Si bonds. The general approach involves the reaction of a vinyl or aryl Grignard reagent with a halosilane, typically chlorotrimethylsilane (B32843). In the context of synthesizing this compound, a potential route would involve the preparation of a cyclooctenyl Grignard reagent from a corresponding cyclooctenyl halide. This Grignard reagent would then react with trimethylsilyl chloride to yield the desired product. While this method is conceptually straightforward, the stability and reactivity of the specific Grignard reagent are crucial for a successful synthesis.

Silylzinc reagents have emerged as highly functional group tolerant alternatives for the synthesis of organosilanes. wikipedia.orgorgsyn.orgorgsyn.org Traditional methods for preparing silylzinc reagents often involve pyrophoric silyllithium precursors. wikipedia.orgorgsyn.org However, recent advancements have led to the direct synthesis of solid, storable silylzinc reagents, such as Me3SiZnI, from silyl halides, avoiding the use of hazardous silyllithium compounds. wikipedia.orgorgsyn.org These reagents have demonstrated broad applicability in various reactions, including alkylation, arylation, and cross-coupling. orgsyn.org For the synthesis of silylated cycloalkenes, a silylzinc reagent could be coupled with a suitable cyclooctenyl electrophile.

A plausible, though not explicitly documented, synthetic approach for this compound could involve the Shapiro reaction. This reaction converts a ketone into an alkene via a tosylhydrazone intermediate. arkat-usa.org Starting from cyclooctanone, the corresponding tosylhydrazone can be formed. Treatment with two equivalents of a strong base, like n-butyllithium, generates a vinyllithium species, which can then be quenched with trimethylsilyl chloride to afford the target vinylsilane. arkat-usa.orgyoutube.com This method provides a regioselective route to the desired isomer.

Transition metal-catalyzed cross-coupling reactions are powerful tools for constructing C-Si bonds with high precision. Methodologies such as Negishi and Suzuki-Miyaura couplings are widely used for C-C bond formation and have been adapted for C-Si bond synthesis. arkat-usa.orgchemeurope.com

The Negishi coupling involves the reaction of an organozinc reagent with an organic halide in the presence of a palladium or nickel catalyst. arkat-usa.org For the synthesis of silylated cyclooctenes, a cyclooctenylzinc reagent could be coupled with a silyl halide, or conversely, a silylzinc reagent could be coupled with a cyclooctenyl halide. arkat-usa.org This method offers a high degree of functional group tolerance.

The Suzuki-Miyaura coupling typically pairs an organoboron compound with an organic halide. chemeurope.com While less common for direct C-Si bond formation, variations of this methodology can be employed. A notable analogous synthesis of 1-trimethylsilyl-2-arylcyclohexenes utilizes a sequential approach. core.ac.uk First, a Suzuki cross-coupling of 1-bromo-2-chlorocyclohexene with an aryl boronic acid yields a 1-chloro-2-arylcyclohexene. core.ac.uk Subsequently, a Wurtz-Fittig type coupling reaction of this intermediate with metallic sodium and chlorotrimethylsilane affords the desired 1-trimethylsilyl-2-arylcyclohexene. core.ac.uk A similar strategy could be envisioned for the synthesis of this compound, starting from a dihalogenated cyclooctene.

Cross-Coupling Reaction Organometallic Reagent Electrophile Catalyst Potential Product
Negishi CouplingCyclooctenylzinc HalideTrimethylsilyl HalidePalladium or NickelThis compound
Suzuki-Miyaura (analogous)Aryl Boronic Acid1-Bromo-2-chlorocyclooctenePalladium1-Chloro-2-arylcyclooctene
Wurtz-Fittig (analogous)Sodium1-Chloro-2-arylcyclooctene & Trimethylsilyl chlorideNone1-Trimethylsilyl-2-arylcyclooctene

Ring-Closing Metathesis for Functionalized Cyclooctene Scaffolds

Ring-closing metathesis (RCM) is a powerful method for the synthesis of cyclic alkenes, including eight-membered rings. rsc.org This reaction, typically catalyzed by ruthenium or molybdenum complexes, involves the intramolecular reaction of a diene to form a cycloalkene and a small volatile alkene like ethylene. rsc.org RCM is known for its tolerance of a wide range of functional groups, making it suitable for the synthesis of complex cyclic structures. rsc.org

To synthesize a silylated cyclooctene via RCM, a diene precursor containing a trimethylsilyl group would be required. The position of the silyl group on the diene would determine its location in the final cyclooctene product. For the synthesis of this compound, the diene would need to be designed such that the silyl group is positioned at one of the double bonds that will form the cyclooctene ring. The success of RCM can be influenced by factors such as the catalyst used, reaction conditions, and the structure of the diene substrate. researchgate.net The formation of eight-membered rings can be challenging, but has been successfully applied in the synthesis of highly functionalized cyclooctenes. researchgate.net

RCM Catalyst Diene Precursor Product Key Features
Grubbs' CatalystsAcyclic diene with a trimethylsilyl groupSilylated CycloocteneHigh functional group tolerance
Schrock's CatalystsAcyclic diene with a trimethylsilyl groupSilylated CycloocteneHigh activity, sensitive to air and moisture

Stereocontrolled Synthesis of Cyclooctene Derivatives with Silyl Moieties

The stereochemistry of cyclooctene derivatives can significantly impact their properties and reactivity. The synthesis of trans-cyclooctenes is of particular interest due to their high ring strain and utility in bioorthogonal chemistry. However, their synthesis is often hampered by poor diastereoselectivity. wikipedia.org

A significant advancement in the stereocontrolled synthesis of trans-cyclooctene (B1233481) derivatives involves the 1,2-addition of nucleophiles to trans-cyclooct-4-enone. wikipedia.org This method allows for the preparation of a variety of functionalized trans-cyclooctenes with high diastereoselectivity. wikipedia.org While this research primarily focuses on the introduction of other functional groups, the principle could be extended to the synthesis of silylated derivatives. For instance, a silyl nucleophile could potentially be added to trans-cyclooct-4-enone to generate a silylated trans-cyclooctenol derivative. Subsequent manipulation of the hydroxyl group could then lead to the desired silylated trans-cyclooctene. The stereochemical outcome of the nucleophilic addition is a key factor in this approach, offering a pathway to stereochemically defined silylated cyclooctenes. wikipedia.org

Reactivity and Transformative Chemistry of Cyclooct 1 En 1 Yl Trimethyl Silane

Carbon-Carbon Bond Forming Reactions

The presence of the trimethylsilyl (B98337) group on the cyclooctenyl ring is pivotal to the carbon-carbon bond-forming capabilities of (Cyclooct-1-en-1-yl)(trimethyl)silane. This functionality allows for its participation in several palladium-catalyzed and other transition metal-mediated reactions.

Palladium-Catalyzed Cross-Coupling Reactions Utilizing Organosilanes

This compound can serve as a nucleophilic partner in palladium-catalyzed cross-coupling reactions, most notably the Hiyama coupling. nih.govcore.ac.ukorganic-chemistry.org This reaction class provides a powerful method for the formation of carbon-carbon bonds between organosilicon compounds and organic halides or triflates. unistra.fr The general mechanism for the Hiyama coupling involves three key steps: oxidative addition of the organic halide to a palladium(0) complex, transmetalation of the organosilane to the palladium(II) center, and reductive elimination to yield the coupled product and regenerate the palladium(0) catalyst. nih.gov

A crucial aspect of the Hiyama coupling is the activation of the carbon-silicon bond, which is generally robust. organic-chemistry.org For trimethylsilyl groups, this activation is typically achieved through the use of a fluoride (B91410) source, such as tetrabutylammonium (B224687) fluoride (TBAF), or a strong base. organic-chemistry.org The fluoride ion coordinates to the silicon atom, forming a hypervalent silicate (B1173343) intermediate, which is more nucleophilic and readily undergoes transmetalation. core.ac.uk

The reactivity of vinylsilanes in Hiyama coupling can be influenced by the substituents on the silicon atom. While all-carbon-substituted silicon groups, like the trimethylsilyl group in this compound, are generally stable, they can be effectively utilized in cross-coupling reactions under appropriate activation conditions. nih.govacs.org The choice of palladium catalyst, ligands, and activating agent are critical for achieving high yields and stereospecificity. nih.govnih.gov For instance, the use of specific phosphine (B1218219) ligands like SPhos in combination with a potassium silanolate base has been shown to be effective for the coupling of sterically hindered vinylsilanes. nih.gov

Reaction Catalyst Activator Coupling Partner Product
Hiyama CouplingPalladium(0) complexFluoride source (e.g., TBAF) or BaseAryl/Vinyl Halide or TriflateSubstituted Cyclooctene (B146475)

Allylic Alkylation, Arylation, and Acylation Reactions Involving Silylated Intermediates

While direct allylic functionalization of this compound is not extensively documented, the principles of allylic substitution reactions suggest potential pathways for its transformation. wikipedia.orgvedantu.comlibretexts.org In such reactions, a leaving group at the allylic position (the carbon adjacent to the double bond) is displaced by a nucleophile. vedantu.com The silyl (B83357) group in the vinylic position can influence the regioselectivity of such reactions.

Palladium-catalyzed allylic substitution reactions often proceed through a π-allyl palladium intermediate. libretexts.org In the case of a suitably functionalized cyclooctenyl substrate, the trimethylsilyl group could direct incoming nucleophiles. For instance, if a leaving group were present at the allylic C3 or C8 position of the cyclooctene ring, nucleophilic attack could be influenced by the electronic and steric properties of the vinylsilane moiety.

Furthermore, silylated intermediates can play a role in directing the outcome of allylic functionalization. For example, the reaction of a γ-substituted allylic silanolate with an aryl bromide under palladium catalysis has been investigated, with the substituents on the silicon atom heavily influencing the γ-selectivity of the reaction. illinois.edu This suggests that derivatives of this compound could be strategically employed in stereoselective and regioselective allylic functionalization reactions.

1,4-Addition Reactions with Silylated Reagents

Organosilanes can participate in 1,4-conjugate addition reactions to α,β-unsaturated carbonyl compounds, a reaction that forms a new carbon-carbon bond at the β-position. organic-chemistry.orgrsc.orgnih.gov While this compound itself is not the typical nucleophile for this reaction, the principles governing the reactivity of organosilicon reagents are relevant.

These additions are often catalyzed by transition metals, such as rhodium. organic-chemistry.orgnih.gov The reaction of organosiloxanes with α,β-unsaturated carbonyls, for instance, can be catalyzed by a cationic rhodium complex in a water-containing solvent. nih.gov The proposed mechanism involves the generation of an organorhodium intermediate via transmetalation from the silicon reagent, which then adds to the unsaturated system. organic-chemistry.org

The use of silylated reagents in conjugate additions can offer advantages in terms of stability and handling compared to other organometallic reagents. The activation of the silicon reagent, often with a fluoride source or through the use of more reactive silane (B1218182) derivatives (e.g., silanols or alkoxysilanes), is a key factor for successful 1,4-addition. organic-chemistry.orgrsc.org The development of catalytic enantioselective conjugate additions of allyl silanes to α,β-unsaturated aldehydes further highlights the potential for silylated compounds in stereocontrolled carbon-carbon bond formation. nih.gov

Cycloaddition and Pericyclic Reactions Involving the Cyclooctenyl Moiety

The cyclooctene ring of this compound is an active participant in cycloaddition and pericyclic reactions, with its reactivity being influenced by both electronic effects from the silyl group and the inherent strain of the eight-membered ring.

Inverse Electron Demand Diels-Alder Reactions with Silyl Enol Ethers

The Diels-Alder reaction is a powerful tool for the construction of six-membered rings. wikipedia.orgpressbooks.pubkhanacademy.org In the inverse electron demand Diels-Alder (IEDDA) reaction, an electron-rich dienophile reacts with an electron-poor diene. wikipedia.orgsigmaaldrich.comnih.gov Vinylsilanes, such as this compound, can function as electron-rich alkenes due to the electron-donating nature of the silyl group through σ-π conjugation. This makes them suitable dienophiles for IEDDA reactions with electron-deficient dienes like 1,2,4,5-tetrazines. sigmaaldrich.comresearchgate.net

The reaction of a vinylsilane with a tetrazine would proceed through a [4+2] cycloaddition, followed by the expulsion of dinitrogen to form a dihydropyridazine, which can then be oxidized to the corresponding pyridazine. The rate and efficiency of these reactions are highly dependent on the electronic properties of both the diene and the dienophile. wikipedia.org The electron-releasing character of the trimethylsilyl group in this compound is expected to enhance its reactivity as a dienophile in IEDDA reactions.

Silyl enol ethers are also known to participate in various cycloaddition reactions, including the Paternò-Büchi reaction to form oxetanes and the Pauson-Khand reaction to yield cyclopentenones. organic-chemistry.orgnih.govorganic-chemistry.org While this compound is a vinylsilane rather than a silyl enol ether, its electronic similarity suggests potential for related cycloaddition chemistry.

Reaction Type Diene Dienophile Key Feature
Normal Demand Diels-AlderElectron-richElectron-poorHOMO(diene)-LUMO(dienophile) interaction
Inverse Electron Demand Diels-AlderElectron-poor (e.g., Tetrazine)Electron-rich (e.g., Vinylsilane)LUMO(diene)-HOMO(dienophile) interaction

Strain-Promoted Reactivity in Cyclic Alkene Systems

The cyclooctene ring possesses a degree of ring strain that influences its reactivity. While the cis-isomer, as in this compound, is significantly more stable than its trans-counterpart, this inherent strain still renders it more reactive in certain cycloadditions compared to acyclic or smaller, less strained cyclic alkenes. tcichemicals.com

The concept of strain-promoted cycloadditions is most dramatically illustrated with trans-cyclooctene (B1233481) (TCO) derivatives, which are highly reactive due to their substantial ring strain. tcichemicals.comresearchgate.netthno.org TCOs undergo extremely rapid IEDDA reactions with tetrazines, a cornerstone of bioorthogonal chemistry. tcichemicals.com While the cis-cyclooctene is less reactive, the principle that ring strain can accelerate cycloaddition reactions is still applicable.

Pericyclic reactions, which proceed through a cyclic transition state, are sensitive to the geometry and conformational flexibility of the reactants. researchgate.net The constrained nature of the cyclooctene ring in this compound can influence the stereochemical outcome of such reactions. For example, in intramolecular Diels-Alder reactions, constraining the dienophile and diene within a cyclic framework can lead to high levels of diastereoselectivity. nih.gov The synthesis of functionalized cyclooctenes via ring-closing metathesis has also highlighted the unique conformational properties of these eight-membered rings. researchgate.net

Electrophilic and Nucleophilic Transformations at the Silicon Center

The silicon center in this compound, and in vinylsilanes generally, is subject to both electrophilic and nucleophilic attack, although the most synthetically useful transformations often involve electrophilic attack on the double bond, leading to subsequent cleavage of the C-Si bond.

Electrophilic Transformations:

The defining characteristic of vinylsilanes in electrophilic reactions is the β-effect, where the silicon atom stabilizes a positive charge on the carbon atom beta to it through hyperconjugation. wikipedia.orgeveryscience.com This effect governs the regioselectivity of electrophilic attack. For this compound, the electrophile will add to the carbon atom of the double bond that does not bear the silyl group (the β-carbon), generating a carbocation intermediate stabilized by the adjacent C-Si bond. chemtube3d.com This intermediate then undergoes elimination of the silyl group, a process often referred to as ipso-substitution, to form a new substituted cyclooctene. chemtube3d.com

Key Features of Electrophilic Substitution:

Regioselectivity: The electrophile attacks the carbon atom β to the silicon. wikipedia.orgchemtube3d.com

Stereospecificity: The reaction proceeds with retention of the alkene geometry. chemtube3d.com

Mechanism: Involves the formation of a β-silyl carbocation stabilized by hyperconjugation. wikipedia.orgeveryscience.com

Scope: A wide range of electrophiles, including protons (protodesilylation), halogens (halodesilylation), and acyl chlorides (acylation), can be used. mcgill.ca

Table 1: Examples of Electrophilic Transformations on Vinylsilanes

Electrophile (E+)Reagent ExampleProduct Type
H⁺HCl, H₂SO₄Alkene (desilylation)
Br⁺Br₂Vinyl Bromide
I⁺I₂/AlCl₃Vinyl Iodide
RCO⁺RCOCl/AlCl₃α,β-Unsaturated Ketone

Nucleophilic Transformations:

While direct nucleophilic attack on the vinyl group is less common, the silicon atom itself can be a target for nucleophiles. Nucleophilic substitution at the silicon center can lead to the cleavage of the silicon-carbon bond. mcgill.ca Fluoride ions are particularly effective for this purpose due to the exceptionally high strength of the resulting silicon-fluorine bond. mcgill.ca

Mechanistic studies suggest two primary pathways for nucleophilic substitution at silicon: mcgill.ca

Sₙ2-Si Mechanism: Similar to the Sₙ2 reaction at carbon, this pathway involves a backside attack by the nucleophile, leading to a pentacoordinate silicon transition state and resulting in an inversion of configuration at the silicon center. mcgill.ca

Sₙi-Si Mechanism: This mechanism involves a frontside attack, often facilitated by the counter-ion of the nucleophile, which forms a cyclic transition state. This pathway leads to retention of configuration at the silicon. mcgill.ca

The operative mechanism depends on factors such as the nature of the nucleophile, the leaving group, the counter-ion, and the solvent polarity. mcgill.ca

Table 2: Mechanistic Summary of Nucleophilic Substitution at Silicon

MechanismStereochemical OutcomeKey Feature
Sₙ2-SiInversion of configurationBackside nucleophilic attack
Sₙi-SiRetention of configurationFrontside attack with cyclic transition state

Radical Reactions Involving Trimethylsilyl Groups

The trimethylsilyl group in this compound can influence or participate in radical reactions in several ways. The primary modes of reactivity involve radical addition to the carbon-carbon double bond and the generation of silyl radicals for subsequent transformations.

Radical Addition to the Alkene:

The double bond in alkenylsilanes can undergo radical addition reactions. rsc.org For instance, the addition of a trichloromethyl radical (from carbon tetrachloride) to the double bond is a known transformation. rsc.org The reactivity of the double bond in such reactions is influenced by the electronic and steric properties of the silyl group. rsc.org

A significant application of radical chemistry involving silyl groups is radical-based hydrosilylation. mdpi.com This process typically involves the addition of a silicon hydride, such as tris(trimethylsilyl)silane (B43935) ((TMS)₃SiH), across a double bond. The reaction is initiated by the formation of a silyl radical, which then adds to the alkene in an anti-Markovnikov fashion. mdpi.comresearchgate.net This generates a carbon-centered radical that subsequently abstracts a hydrogen atom from the silane, propagating the radical chain and yielding the hydrosilylated product. mdpi.com

Table 3: Radical Hydrosilylation of an Alkene

StepDescription
Initiation Generation of a silyl radical (e.g., (TMS)₃Si•) from a precursor.
Propagation 1 Addition of the silyl radical to the less substituted carbon of the C=C bond.
Propagation 2 Hydrogen atom abstraction by the resulting carbon radical from the silane (e.g., (TMS)₃SiH).
Termination Combination or disproportionation of radical species.

Generation and Reactions of Silyl Radicals:

While this compound itself is not a primary source of silyl radicals, the trimethylsilyl moiety is central to many radical-generating systems. Reagents like tris(trimethylsilyl)silane are widely used as radical-based reducing agents and mediators of sequential radical reactions. mdpi.com More recent methods also explore the generation of silyl radicals via the electroreductive cleavage of strong Si-Cl bonds in reagents like trimethylsilyl chloride. nih.gov These silyl radicals can then be used in various synthetic applications, including disilylation, hydrosilylation, and allylic silylation reactions under transition-metal-free conditions. researchgate.netnih.gov

Mechanistic Elucidation of Reactions Involving Cyclooct 1 En 1 Yl Trimethyl Silane

Catalytic Cycles in Transition Metal-Mediated Transformations

Transition metal-mediated transformations are central to modern organic synthesis, providing efficient pathways for bond formation. uchicago.eduuchicago.edumdpi.com These reactions typically proceed through a series of elementary steps that constitute a catalytic cycle. Key steps in these cycles often include oxidative addition, reductive elimination, alkene insertion, and β-hydride elimination. researchgate.net The catalyst, usually a transition metal complex, facilitates the reaction by bringing reactants together and lowering the activation energy, and is regenerated at the end of the cycle.

Oxidative addition and reductive elimination are fundamental reaction pairs in organometallic chemistry where the oxidation state and coordination number of the metal center change. libretexts.org

Oxidative Addition is a process where the metal center's oxidation state increases, typically by two. libretexts.org This step is crucial for activating otherwise inert bonds. For instance, in a hypothetical reaction, a low-valent metal complex, M(L)n, could react with a molecule containing a C-X or Si-C bond, leading to the formation of a new, higher-valent metal complex. Non-polarized substrates, such as Si-H or C-H bonds, generally undergo a concerted oxidative addition mechanism. libretexts.org

Reductive Elimination is the microscopic reverse of oxidative addition. libretexts.org In this step, two ligands on the metal center are coupled and eliminated from the coordination sphere, while the metal's oxidation state decreases by two units. libretexts.org This process is often the final step in a catalytic cycle, releasing the desired product and regenerating the active catalyst. For reductive elimination to occur, the ligands must typically be in a cis position relative to each other. libretexts.org The reaction is generally favored by a low electron density at the metal center. libretexts.org Studies on platinum complexes have provided detailed information on the intermediates and kinetic barriers involved in these bond cleavage and formation reactions. rutgers.edu

The interplay between oxidative addition and reductive elimination is a cornerstone of cross-coupling reactions, which are powerful methods for forming new chemical bonds. mdpi.comlibretexts.org

Alkene Insertion , also known as migratory insertion, involves the insertion of an alkene into a metal-hydride (M-H) or metal-alkyl (M-R) bond. libretexts.org This step is critical in processes like polymerization and hydrogenation. libretexts.org For a molecule like (Cyclooct-1-en-1-yl)(trimethyl)silane, the cyclooctene (B146475) moiety could coordinate to a metal center and subsequently insert into an existing M-H or M-R bond. This process requires the alkene and the migrating group (hydride or alkyl) to be syncoplanar. libretexts.org The insertion is stereospecific, occurring in a syn fashion, where the metal and the migrating group add to the same face of the alkene. libretexts.org While insertions into both M-H and M-R bonds are often thermodynamically favorable, reactions involving M-H bonds are typically much faster kinetically. libretexts.org

β-Hydride Elimination is the reverse of alkene insertion. libretexts.org It involves the transfer of a hydrogen atom from the β-position of a ligand (relative to the metal) to the metal center, forming a metal-hydride bond and an alkene. libretexts.org This process is a common decomposition pathway for organometallic complexes that have alkyl groups with β-hydrogens. A study of an iridium-cyclooctenyl complex demonstrated that it can undergo successive β-hydride elimination and olefin insertion steps. rsc.org The feasibility and rate of β-hydride elimination can be influenced by factors such as the availability of a vacant coordination site on the metal and the steric and electronic properties of the ligands. While common for many transition metals, theoretical and experimental studies on gold(I) alkyl complexes have shown that β-hydride elimination has a very high energy barrier, making it an unlikely pathway at typical reaction temperatures. nih.gov

Ligand design is paramount in transition metal catalysis as it directly influences the steric and electronic environment of the metal center. researchgate.net This, in turn, controls the catalyst's reactivity, stability, and selectivity. researchgate.net

Electronic Effects: The electron-donating or electron-withdrawing nature of a ligand can modify the electron density at the metal center. For example, electron-rich ligands can promote oxidative addition by stabilizing the resulting higher-oxidation-state complex. Conversely, electron-poor ligands can facilitate reductive elimination.

Steric Effects: The size and shape of ligands (their "bulkiness") create a specific steric environment around the metal. This can be used to control which substrates can access the metal center, thereby influencing regioselectivity and stereoselectivity. For instance, bulky ligands can be used to favor the formation of one enantiomer over another in asymmetric catalysis. nih.gov

The development of chiral phosphite (B83602) ligands has enabled highly enantioselective Pd-catalyzed asymmetric β-hydride eliminations to produce chiral allenes. nih.gov The choice of ligand architecture, such as its flexibility, can be fine-tuned to improve the performance of catalysts for specific bond activations. researchgate.net

Table 1: Influence of Ligand Properties on Catalytic Steps

Ligand Property Effect on Oxidative Addition Effect on Reductive Elimination Impact on Selectivity
Electron-Donating Generally promotes Generally hinders Can alter the electronic nature of intermediates
Electron-Withdrawing Generally hinders Generally promotes Can influence the rate-determining step
High Steric Bulk Can hinder approach of bulky substrates Can promote by relieving steric strain Key for enantioselectivity and regioselectivity

| Bite Angle (for bidentate ligands) | Affects geometry and stability of intermediates| Can influence the ease of achieving a cis arrangement| Crucial for controlling reaction pathways |

Concerted versus Stepwise Reaction Pathways

Many organometallic reactions can proceed through either a concerted or a stepwise mechanism. A concerted pathway involves the simultaneous breaking and forming of multiple bonds in a single transition state. For example, the oxidative addition of non-polar molecules like H₂ often occurs via a three-center transition state in a single step. libretexts.org

A stepwise pathway , in contrast, involves one or more reactive intermediates. For instance, the oxidative addition of a polar substrate like an alkyl halide can proceed via an SN2-type mechanism, where the metal nucleophilically attacks the substrate to form a cationic intermediate, followed by coordination of the halide anion.

Distinguishing between these pathways is a key aspect of mechanistic elucidation. The choice of pathway can be influenced by the nature of the substrate, the metal, and the ligands. Computational studies and experimental probes like kinetic isotope effects are often employed to determine the operative mechanism.

Identification and Characterization of Reactive Intermediates

Identifying and characterizing the transient species that form during a catalytic cycle is crucial for a complete mechanistic understanding, yet it remains a significant challenge. These reactive intermediates are often short-lived and present in low concentrations.

Various spectroscopic and analytical techniques are employed to detect and characterize these species:

Nuclear Magnetic Resonance (NMR) Spectroscopy: Low-temperature NMR can be used to "freeze out" and observe intermediates that are unstable at room temperature.

Mass Spectrometry (MS): Techniques like electrospray ionization mass spectrometry (ESI-MS) can be used to detect charged intermediates directly from the reaction mixture.

X-ray Crystallography: In favorable cases, reactive intermediates can be crystallized and their solid-state structures determined, providing definitive structural proof.

Isotopic labeling is another powerful tool. By incorporating isotopes (e.g., ¹³C, ²H) into the reactants, chemists can trace the path of atoms through the reaction sequence, providing insights into bond-forming and bond-breaking steps.

Kinetic Isotope Effect Studies for Rate-Determining Steps

The Kinetic Isotope Effect (KIE) is a powerful tool for investigating reaction mechanisms, particularly for identifying the rate-determining step (RDS) and characterizing the structure of the transition state. wpmucdn.comepfl.chprinceton.edu The KIE is the ratio of the reaction rate of a molecule with a lighter isotope (klight) to that of the same molecule with a heavier isotope (kheavy).

Primary KIE: A primary KIE (typically kH/kD > 2) is observed when a bond to the isotopically substituted atom is broken or formed in the rate-determining step. epfl.chprinceton.edu The magnitude of the KIE can provide information about the symmetry of the transition state.

Secondary KIE: A secondary KIE (kH/kD close to 1) occurs when the isotopically substituted atom is not directly involved in bond breaking or formation in the RDS. princeton.edu These effects arise from changes in the vibrational environment of the isotope between the ground state and the transition state, often related to a change in hybridization. wpmucdn.com

Inverse KIE: An inverse KIE (kH/kD < 1) indicates that the heavier isotope reacts faster. This can occur, for example, when a bond becomes stiffer in the transition state, or in equilibrium isotope effects where the product is enriched in the heavier isotope. An inverse KIE of kH/kD = 0.8 was observed for a C-H reductive elimination from a Pt(IV) complex. rutgers.edu

For a reaction involving this compound, a KIE study could involve deuterating specific C-H bonds on the cyclooctenyl ring. A large primary KIE would suggest that the cleavage of that specific C-H bond is part of the rate-determining step. A study on the reaction of dimethylsilylene with trimethylsilane-1-d provided a comprehensive set of KIE values for the Si-H(D) insertion process. rsc.org

Table 2: Interpretation of Kinetic Isotope Effects (kH/kD)

KIE Value (kH/kD) Type Mechanistic Implication
> 2 Primary C-H bond is broken/formed in the rate-determining step. epfl.chprinceton.edu
1.0 - 1.4 Secondary C-H bond is not broken in RDS; may indicate change in hybridization (e.g., sp² to sp³). wpmucdn.com
< 1 Inverse Heavier isotope reacts faster; bond may become stiffer in the transition state. rutgers.edu

Stereochemical Control and Conformational Dynamics in Cyclooct 1 En 1 Yl Trimethyl Silane Systems

Regio- and Stereoselectivity in Synthesis and Transformations

The synthesis of (Cyclooct-1-en-1-yl)(trimethyl)silane, a specific type of vinylsilane, is governed by principles that ensure high regioselectivity and stereoselectivity. Vinylsilanes are versatile intermediates in organic synthesis, and their utility is largely dependent on the stereocontrolled formation of the carbon-silicon bond on the double bond. organic-chemistry.org

Common synthetic routes to vinylsilanes include the hydrosilylation of alkynes and the silylation of vinyl organometallic reagents. In the context of this compound, the hydrosilylation of cyclooctyne (B158145) would be a primary method. This reaction, often catalyzed by transition metals, typically proceeds with syn-addition, leading to a specific stereoisomer. The regioselectivity is inherently controlled in a cyclic system, with the silyl (B83357) group adding to one of the alkyne carbons.

Transformations of vinylsilanes are notable for their stereospecificity. A key reaction is the electrophilic substitution at the carbon atom bearing the silicon group (ipso-substitution). This process is highly regioselective and generally occurs with retention of the double bond geometry. chemtube3d.com The stability of the intermediate β-silyl carbocation, where the silicon-carbon σ-bond overlaps with the vacant p-orbital, dictates the stereochemical outcome. stackexchange.com This means that a specific stereoisomer of this compound will yield a product with the corresponding stereochemistry, making it a reliable precursor for stereodefined substituted cyclooctenes.

Reaction Type Typical Selectivity Key Feature
Hydrosilylation of AlkynesHigh (often syn-addition)Catalyst-dependent stereocontrol
Electrophilic SubstitutionHigh (retention of geometry)Stabilization of β-silyl carbocation intermediate
Cross-coupling ReactionsHigh (retention of geometry)Preserves the stereochemistry of the vinylsilane

Conformational Analysis of the Cyclooctene (B146475) Ring in Silylated Derivatives

The cyclooctene ring is known for its conformational flexibility, existing in various forms such as the ribbon, chair, and boat conformations. researchgate.net Computational studies have identified at least 16 distinct conformers for cis-cyclooctene alone, each being chiral and existing as an enantiomeric pair. units.it The introduction of a bulky substituent like a trimethylsilyl (B98337) group at the C1 position significantly influences the conformational landscape of the ring.

Influence of Trimethylsilyl Groups on Ring Conformation and Stability

The trimethylsilyl (TMS) group is characterized by its large molecular volume and chemical inertness. wikipedia.org When attached to the C1 position of the cyclooctene ring, the TMS group imposes significant steric hindrance. This steric demand influences the equilibrium between the possible ring conformations. The system will favor conformations that minimize steric interactions between the TMS group and the rest of the cyclooctene ring. For instance, conformations that place the bulky silyl group in a pseudo-equatorial position are generally more stable than those with a pseudo-axial placement. This steric guidance can lock the ring into a more defined and less flexible conformation compared to unsubstituted cyclooctene.

Cis/Trans Isomerization Pathways of Cyclooctenes

Cyclooctene is the smallest cycloalkene that can be readily isolated as both cis and trans isomers. wikipedia.org The cis-isomer is significantly more stable, but the trans-isomer can be accessed through photochemical isomerization. wikipedia.orgtennessee.edu This process typically involves irradiating the cis-isomer with UV light (e.g., 254 nm) in the presence of a singlet sensitizer, like methyl benzoate. tennessee.edunih.gov

The photochemical equilibrium heavily favors the more stable cis form. tennessee.edu To obtain a significant yield of the trans-isomer, the product must be continuously removed from the reaction mixture as it forms. This is elegantly achieved by circulating the reaction solution through a column packed with silica (B1680970) gel impregnated with silver nitrate (B79036) (AgNO₃). nih.govnih.gov The strained double bond of the trans-cyclooctene (B1233481) complexes with the silver ions, effectively trapping it, while the cis-isomer is returned to the photoreactor. tennessee.edunih.gov The trans-isomer can later be released from the complex. researchgate.net The presence of a trimethylsilyl group on the double bond would be compatible with this process, allowing for the synthesis of trans-(Cyclooct-1-en-1-yl)(trimethyl)silane, a highly strained and reactive molecule.

Isomer Relative Stability Key Conformation (Unsubstituted) Ring Strain Energy (kcal/mol, Unsubstituted)
cis-CycloocteneMore StableRibbon/Chair7.4
trans-CycloocteneLess StableCrown16.7

Diastereoselective and Enantioselective Transformations

The defined facial topology of the silylated cyclooctene double bond allows for highly diastereoselective reactions. The bulky trimethylsilyl group effectively blocks one face of the alkene, directing incoming reagents to the opposite, less sterically hindered face.

A prime example is the epoxidation of this compound. Reagents like meta-chloroperoxybenzoic acid (m-CPBA) would preferentially attack from the face opposite to the TMS group, leading to the formation of a single diastereomer of the corresponding epoxide. nih.gov This principle of substrate-controlled diastereoselection is a powerful tool in organic synthesis. organic-chemistry.org

Enantioselective transformations can be achieved by employing chiral catalysts. For instance, the enantioselective synthesis of functionalized cyclooctenes could start from a prochiral derivative of silylated cyclooctene using chiral ammonium (B1175870) salt catalysis or other organocatalytic methods. nih.govamanote.com Such strategies allow for the construction of specific enantiomers, which is crucial for the synthesis of biologically active molecules.

Stereochemical Transfer in Complex Reaction Sequences

A hallmark of vinylsilane chemistry is the high fidelity of stereochemical transfer. The stereochemistry established at the vinylsilane stage can be reliably passed on to subsequent products. As mentioned, electrophilic substitution reactions proceed with retention of configuration. chemtube3d.com This allows for the synthesis of trisubstituted alkenes with defined E/Z geometry.

Furthermore, the stereochemistry of functionalized trans-cyclooctenes, which could be prepared from a silylated precursor, can be transferred with high fidelity in transannular cyclization reactions. researchgate.net In such a reaction, the defined stereochemistry of the alkene dictates the stereochemical outcome of the newly formed rings and stereocenters within the product. This makes this compound a valuable starting material for complex molecule synthesis where precise control over stereochemistry is paramount. For example, a stereochemically pure silylated cyclooctene could be converted to an organometallic derivative and then used in a palladium-catalyzed cross-coupling reaction, with the double bond geometry being preserved in the final product.

Advanced Spectroscopic and Analytical Methodologies for Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment and Mechanistic Investigations

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural characterization of (Cyclooct-1-en-1-yl)(trimethyl)silane. ¹H and ¹³C NMR spectra provide definitive information about the hydrogen and carbon environments within the molecule, respectively, while ²⁹Si NMR can offer insights into the silicon atom's chemical environment.

In the ¹H NMR spectrum, the protons of the trimethylsilyl (B98337) (TMS) group typically appear as a sharp singlet at high field (low ppm values), a characteristic feature of TMS-substituted compounds. The vinyl proton on the cyclooctene (B146475) ring gives rise to a signal in the olefinic region, with its chemical shift and coupling constants providing information about its stereochemical environment. The protons on the saturated carbons of the cyclooctene ring produce a complex series of multiplets at lower field.

The ¹³C NMR spectrum complements the ¹H NMR data. The carbon atom of the TMS group appears at a characteristic high-field chemical shift. The two sp² hybridized carbons of the double bond are observed in the olefinic region of the spectrum, with the carbon directly attached to the silicon atom showing a distinct chemical shift due to the influence of the silyl (B83357) group. The remaining sp³ hybridized carbons of the cyclooctene ring appear at lower field. The analysis of both ¹H and ¹³C NMR spectra allows for the complete assignment of the compound's structure.

NMR spectroscopy is also invaluable for mechanistic investigations of reactions involving vinylsilanes. For instance, in hydrosilylation reactions, NMR can be used to follow the disappearance of reactants and the appearance of products over time, providing kinetic data and insights into the reaction mechanism. rsc.org The technique can distinguish between different isomers that may be formed, which is crucial for understanding the stereoselectivity of a reaction.

Table 1: Representative NMR Data for Vinylsilanes

Nucleus Chemical Shift Range (ppm) Multiplicity Assignment
¹H 0.0 - 0.3 singlet Si(CH₃)₃
¹H 5.5 - 7.0 multiplet Vinylic protons
¹³C -2.0 - 2.0 quartet Si(CH₃)₃
¹³C 120 - 150 doublet/singlet Vinylic carbons
²⁹Si Varies singlet Si(CH₃)₃

Infrared (IR) and Mass Spectrometry (MS) for Functional Group Analysis and Molecular Mass Determination

Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in this compound. bellevuecollege.edu The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to the vibrations of its constituent bonds. A strong band is typically observed for the C=C stretching vibration of the cyclooctene ring, usually in the region of 1600-1680 cm⁻¹. The presence of the trimethylsilyl group is indicated by characteristic Si-C stretching and bending vibrations. acs.org Specifically, a strong absorption around 1250 cm⁻¹ is indicative of the Si-(CH₃)₃ group. The C-H stretching vibrations of the methyl groups and the cyclooctene ring will appear in the 2850-3000 cm⁻¹ region. libretexts.org

Mass spectrometry (MS) is employed to determine the molecular weight and fragmentation pattern of this compound, which aids in confirming its identity. In the mass spectrum, the molecular ion peak (M⁺) will correspond to the molecular weight of the compound. A prominent peak is often observed at m/z 73, corresponding to the stable [Si(CH₃)₃]⁺ fragment. acs.org The fragmentation pattern can provide further structural information by revealing how the molecule breaks apart under electron impact. unt.edu

Table 2: Key IR Absorptions and Mass Spectral Fragments

Technique Feature Typical Value/Fragment Assignment
IR C=C stretch 1600-1680 cm⁻¹ Cyclooctene double bond
IR Si-C stretch ~1250 cm⁻¹ Si-(CH₃)₃ group
IR C-H stretch 2850-3000 cm⁻¹ Alkyl and vinylic C-H
MS Molecular Ion (M⁺) Calculated MW Intact molecule
MS Fragment m/z 73 [Si(CH₃)₃]⁺

X-ray Crystallography for Solid-State Structural Elucidation of Related Compounds

While obtaining a single crystal of this compound suitable for X-ray crystallography may be challenging due to its likely liquid state at room temperature, the technique is invaluable for determining the precise three-dimensional structure of related crystalline compounds. nih.gov X-ray crystallographic analysis of silylated cyclooctene derivatives or other similar vinylsilanes can provide accurate bond lengths, bond angles, and conformational details in the solid state. nih.govresearchgate.net This information is crucial for understanding the steric and electronic effects of the trimethylsilyl group on the cyclooctene ring. For instance, it can reveal distortions in the ring conformation induced by the bulky silyl substituent. Such structural data from related compounds can be used to build computational models and infer the likely structure of this compound.

Chromatographic Techniques (GC, HPLC) for Purity Assessment and Reaction Monitoring

Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are essential analytical techniques for assessing the purity of this compound and for monitoring the progress of reactions in which it is a reactant or product.

GC, owing to the volatility of many organosilicon compounds, is particularly well-suited for this purpose. nih.gov A sample is vaporized and passed through a column, and the components are separated based on their boiling points and interactions with the stationary phase. The retention time, the time it takes for the compound to pass through the column, is a characteristic property that can be used for identification. The area under the peak in the chromatogram is proportional to the amount of the compound present, allowing for quantitative analysis of purity.

HPLC can also be employed, particularly for less volatile derivatives or when GC is not suitable. In HPLC, the sample is dissolved in a liquid mobile phase and pumped through a column packed with a solid stationary phase. Separation occurs based on the differential partitioning of the components between the two phases.

Both GC and HPLC are powerful tools for reaction monitoring. By taking aliquots of a reaction mixture at different time intervals and analyzing them by GC or HPLC, one can track the consumption of starting materials and the formation of products. This provides valuable kinetic information and helps in optimizing reaction conditions such as temperature, reaction time, and catalyst loading.

In Situ Spectroscopic Techniques for Real-Time Reaction Monitoring

In situ spectroscopic techniques allow for the real-time monitoring of chemical reactions as they occur, providing a dynamic view of the reaction progress without the need for sampling. nih.gov This is particularly advantageous for studying fast reactions or sensitive intermediates.

In Situ NMR: By placing an NMR tube directly in the spectrometer and initiating the reaction within it, it is possible to acquire spectra at regular intervals. st-andrews.ac.ukresearchgate.netresearchgate.net This allows for the direct observation of the conversion of reactants to products, and can help in identifying transient intermediates that may not be detectable by conventional methods. nih.gov

In Situ IR: Using a probe that can be inserted directly into the reaction vessel, in situ IR spectroscopy can monitor changes in the vibrational bands of functional groups in real-time. mt.comsemanticscholar.org For example, in a hydrosilylation reaction to form this compound, one could monitor the disappearance of the Si-H stretching band of the silane (B1218182) reactant and the appearance of the C=C stretching band of the product. nih.govbruker.comacs.org

These in situ techniques provide a wealth of information about reaction kinetics and mechanisms that would be difficult to obtain through traditional offline analysis. byopera.comescholarship.orgacs.org

Computational Chemistry and Theoretical Modeling of Cyclooct 1 En 1 Yl Trimethyl Silane

Electronic Structure Calculations for Reactivity Prediction

Electronic structure calculations, particularly those using Density Functional Theory (DFT), are fundamental to understanding the reactivity of (Cyclooct-1-en-1-yl)(trimethyl)silane. These calculations provide a detailed picture of the electron distribution within the molecule, which governs its chemical behavior. Key parameters derived from these calculations, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for predicting how the molecule will interact with other chemical species. nih.gov

The reactivity of vinylsilanes is characterized by the influence of the silyl (B83357) group on the adjacent double bond. In this compound, the trimethylsilyl (B98337) group acts as an electron-donating group through σ-π conjugation, raising the energy of the HOMO. This makes the double bond electron-rich and susceptible to attack by electrophiles. The regioselectivity of such reactions, where the electrophile typically replaces the silicon atom at the ipso-carbon, is a well-documented phenomenon in vinylsilane chemistry. chemtube3d.com

Computational models can quantify these electronic effects. By calculating the molecular electrostatic potential (MEP) map, one can visualize the electron-rich and electron-poor regions of the molecule. For this compound, the MEP would show a high electron density localized on the double bond, particularly the carbon atom bonded to the silicon (the α-carbon), confirming it as the likely site for electrophilic attack.

Table 1: Calculated Electronic Properties for Reactivity Analysis

Parameter Predicted Value Significance
HOMO Energy -5.8 eV Indicates susceptibility to electrophilic attack.
LUMO Energy +1.2 eV Relates to the ability to accept electrons.
HOMO-LUMO Gap 7.0 eV A larger gap suggests higher kinetic stability.
Mulliken Charge on C1 -0.25 Predicts the ipso-carbon as a nucleophilic center.
Mulliken Charge on C2 -0.15 Indicates the β-carbon is also nucleophilic but to a lesser extent.

Note: Values are hypothetical and for illustrative purposes, based on typical DFT calculations for similar vinylsilanes.

Modeling Reaction Mechanisms and Energy Landscapes

Theoretical modeling is instrumental in elucidating the detailed step-by-step pathways of chemical reactions involving this compound. By mapping the potential energy surface (PES) for a given reaction, chemists can identify transition states, intermediates, and the associated energy barriers. rsc.org This allows for the determination of the most favorable reaction mechanism.

For vinylsilanes, a common reaction is electrophilic substitution, which proceeds with retention of the double bond's geometry. chemtube3d.commcgill.ca A computational study of the reaction of this compound with an electrophile (E+) would involve:

Geometry Optimization: Calculating the lowest-energy structures of the reactants, intermediates, transition states, and products.

Frequency Calculations: Confirming that reactants, products, and intermediates are true minima on the PES (no imaginary frequencies) and that transition states are first-order saddle points (one imaginary frequency).

The mechanism likely involves the formation of a β-silyl carbocation intermediate, stabilized by the silicon atom through hyperconjugation. The subsequent loss of the trimethylsilyl group yields the substituted cyclooctene (B146475) product. Computational modeling can compare the energy profiles of different potential pathways, such as direct substitution versus an addition-elimination mechanism, to predict which is kinetically and thermodynamically favored. rsc.orgnih.gov

Table 2: Calculated Energy Profile for a Hypothetical Electrophilic Substitution

Reaction Step Species Relative Energy (kcal/mol)
1 Reactants + E+ 0.0
2 Transition State 1 +15.2
3 β-silyl carbocation intermediate +5.4
4 Transition State 2 +7.1
5 Products -10.5

Note: These energies are illustrative for a plausible reaction pathway and would be calculated using methods like CCSD(T) or DFT.

Conformational Energy Profiling and Molecular Dynamics Simulations

The eight-membered ring of this compound imparts significant conformational flexibility. The parent cyclooctene molecule is known to exist in several stable, chiral conformations, with defined energy barriers for interconversion. units.it The presence of the bulky trimethylsilyl group on the double bond will influence the relative energies of these conformers and the barriers between them.

Conformational energy profiling involves systematically exploring the potential energy surface with respect to the rotation of key dihedral angles. This can identify the most stable low-energy conformations. Molecular dynamics (MD) simulations offer a more dynamic picture, simulating the movement of atoms over time at a given temperature. researchgate.netnih.gov MD simulations can reveal the preferred conformations in solution and the pathways and timescales of conformational changes. nih.gov

For this compound, computational analysis would likely show that the lowest energy conformations are those that minimize steric clash between the trimethylsilyl group and the protons on the cyclooctene ring. The chair-boat and twist-chair forms of the cyclooctene ring would be analyzed to determine their relative stabilities when substituted. units.it

Table 3: Relative Energies of Hypothetical this compound Conformers

Conformation (based on cyclooctene ring) Relative Energy (kcal/mol) Predicted Population (298 K)
Twist-Chair 1 (lowest energy) 0.00 75%
Twist-Chair 2 0.85 20%
Chair-Boat 2.10 4%
Boat-Boat 5.50 <1%

Note: Data is hypothetical, illustrating how the trimethylsilyl group might influence the known conformational preferences of the cyclooctene ring.

Prediction of Spectroscopic Parameters

Computational chemistry provides highly valuable predictions of spectroscopic data, which are essential for structure elucidation and characterization. DFT calculations are widely used to predict Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra with a high degree of accuracy. researchgate.netmdpi.com

To predict the NMR spectrum, the first step is to obtain an accurate, optimized 3D geometry of the molecule. nih.gov Then, using a method like Gauge-Independent Atomic Orbital (GIAO), the magnetic shielding tensors for each nucleus are calculated. mdpi.com These values are then converted to chemical shifts (δ) by referencing them against a standard, typically tetramethylsilane (B1202638) (TMS). researchgate.net Such calculations can help assign specific peaks in an experimental spectrum to the correct atoms in the molecule.

For IR spectroscopy, frequency calculations on the optimized geometry yield the vibrational modes of the molecule. mdpi.com The resulting frequencies and their intensities can be plotted to generate a theoretical IR spectrum. This is particularly useful for identifying characteristic functional group vibrations, such as the C=C stretch of the vinylsilane and the Si-C stretches associated with the trimethylsilyl group.

Table 4: Predicted ¹³C and ¹H NMR Chemical Shifts (δ, ppm)

Atom Position Predicted ¹³C Shift Predicted ¹H Shift
C1 (C=C-Si) 145.2 -
C2 (C=C) 148.5 5.95
Si(CH₃)₃ -1.5 0.15
Cyclooctyl CH₂ 26.0 - 35.0 1.40 - 2.20

Note: Values are illustrative predictions based on DFT calculations for similar structures.

Table 5: Predicted Key IR Vibrational Frequencies

Frequency (cm⁻¹) Intensity Assignment
2925 Strong C-H stretch (alkyl)
1610 Medium C=C stretch (vinylsilane)
1250 Strong Si-CH₃ symmetric deformation
840 Strong Si-C stretch

Note: Values are typical for vinylsilanes and are used for illustrative purposes.

Emerging Research Directions and Unexplored Potential

Integration into Multifunctional Materials and Surface Chemistry

The incorporation of organosilanes into materials can significantly enhance their properties. researchgate.net Vinylsilanes, such as "(Cyclooct-1-en-1-yl)(trimethyl)silane," possess a reactive vinyl group and a trimethylsilyl (B98337) group, making them suitable candidates for surface modification and the creation of multifunctional materials. nih.govresearchgate.net The trimethylsilyl group can be hydrolyzed to form silanols, which can then condense with hydroxyl groups on the surfaces of inorganic materials like silica (B1680970), glass, and metal oxides, forming stable siloxane bonds. evonik.com This process can be used to impart hydrophobicity to surfaces or to introduce a reactive handle for further functionalization.

The cyclooctene (B146475) moiety of "this compound" could also participate in polymerization reactions, either through the vinyl group or via ring-opening metathesis polymerization (ROMP) of the cyclooctene ring. This could lead to the formation of hybrid organic-inorganic polymers with tailored properties. The resulting materials could find applications as coatings, adhesives, and in the fabrication of nanocomposites.

Table 1: Potential Applications in Materials Science

Application Area Potential Role of this compound
Surface Modification Hydrophobization of surfaces, introduction of reactive sites. nih.govresearchgate.net
Polymer Synthesis Monomer for addition or ring-opening metathesis polymerization.
Composite Materials Coupling agent to improve interfacial adhesion between organic and inorganic phases.

| Functional Coatings | Development of anti-corrosion, anti-fouling, or low-friction coatings. |

Application in Advanced Organic Synthesis toward Bioactive Molecules and Natural Products

Vinylsilanes are valuable intermediates in organic synthesis due to their stability and predictable reactivity. researchgate.netresearchgate.net They can undergo a variety of transformations, including oxidation, halogenation, and cross-coupling reactions, to introduce diverse functional groups with high stereocontrol. rsc.org The "this compound" could serve as a key building block in the synthesis of complex molecules, including bioactive natural products.

For instance, the vinylsilane moiety can be converted into a carbonyl group through oxidation, providing a route to functionalized cyclooctanone (B32682) derivatives. Furthermore, vinylsilanes are excellent partners in palladium-catalyzed cross-coupling reactions, such as the Hiyama coupling, allowing for the formation of carbon-carbon bonds with a wide range of organic electrophiles. rsc.org This capability could be harnessed to construct the carbon skeleton of intricate natural products containing an eight-membered ring.

Development of Novel Catalytic Systems for this compound Transformations

The development of new catalytic systems is crucial for unlocking the full synthetic potential of vinylsilanes. While platinum-based catalysts are commonly used for the hydrosilylation of alkynes to produce vinylsilanes, there is a growing interest in developing catalysts based on more abundant and less expensive metals. rsc.orgnih.govsigmaaldrich.com For the transformation of "this compound," research could focus on discovering new catalysts for reactions such as:

Stereoselective epoxidation: To introduce oxygen functionality.

C-H functionalization: To directly introduce new substituents onto the cyclooctene ring. researchgate.net

Metathesis reactions: To form new carbon-carbon bonds.

Recent advancements in photoredox catalysis and the use of earth-abundant metal catalysts could offer new avenues for the selective functionalization of "this compound" under mild reaction conditions.

Exploration of New Chemical Transformations and Reactivity Modes

Beyond established vinylsilane chemistry, there is potential to discover novel transformations and reactivity modes for "this compound." The unique steric and electronic properties of the cyclooctene ring may lead to unexpected reactivity. For example, the conformational flexibility of the eight-membered ring could influence the stereochemical outcome of reactions at the double bond.

Researchers could investigate cycloaddition reactions, such as Diels-Alder or [2+2] cycloadditions, involving the vinylsilane double bond to construct complex polycyclic systems. Additionally, the development of methods for the regioselective functionalization of the C-H bonds of the cyclooctane (B165968) ring would provide access to a wider range of derivatives with potential applications in medicinal chemistry and materials science.

Green Chemistry Approaches in the Synthesis and Utilization of Silylated Cycloalkenes

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. mdpi.com In the context of "this compound," green chemistry approaches can be applied to both its synthesis and its subsequent use.

The synthesis of vinylsilanes often relies on the hydrosilylation of alkynes, which is an atom-economical reaction. researchgate.netmdpi.com The development of catalysts that are recyclable and operate under solvent-free or benign solvent conditions would further enhance the green credentials of this process. The use of organosilane compounds is also considered more environmentally friendly compared to some traditional materials due to their lower volatility and the potential for biodegradation into non-toxic byproducts. zmsilane.com

Future research in this area could focus on:

Developing catalytic systems for the synthesis of "this compound" that are based on earth-abundant, non-toxic metals.

Exploring the use of renewable starting materials for the synthesis of the cyclooctene precursor.

Designing processes that minimize waste generation and energy consumption.

Investigating the biodegradability and environmental fate of materials derived from "this compound."

By embracing green chemistry principles, the synthesis and application of silylated cycloalkenes can be made more sustainable, contributing to the development of more environmentally friendly chemical technologies.

Q & A

Q. What are the optimized synthetic routes for preparing (cyclooct-1-en-1-yl)(trimethyl)silane, and how do reaction conditions influence yield?

The compound can be synthesized via silylation of cyclooctanone derivatives. A representative procedure involves reacting cyclooctanone (1.2 g, 9.51 mmol) with trimethylsilyl chloride under basic conditions (e.g., Et₃N) in anhydrous acetonitrile. The reaction is typically monitored by TLC (hexanes/ethyl acetate, 9:1), with Rf values of 0.86 for the silyl enol ether intermediate and 0.45 for byproducts. Yields (~52%) are achieved after 3 hours at room temperature, followed by aqueous workup and purification . Variations in solvent polarity or base strength (e.g., NaI vs. t-BuOK) may alter reaction kinetics and byproduct formation .

Q. How is this compound characterized, and what analytical methods resolve structural ambiguities?

Key characterization methods include:

  • ¹H NMR : Distinct signals for the cyclooctene proton (δ 4.74 ppm, t, J = 8.4 Hz) and trimethylsilyl groups (δ 0.19 ppm, s, 9H). Multiplicity analysis confirms the enol ether configuration .
  • TLC : Used to track reaction progress and confirm purity. Staining with p-anisaldehyde in ethanol enhances visualization of low-polarity intermediates .
  • Comparative literature data : Cross-referencing with reported spectra (e.g., Org. Synth. 2021) ensures structural fidelity .

Advanced Research Questions

Q. How can conflicting NMR or TLC data during synthesis be systematically addressed?

Discrepancies in NMR peaks (e.g., unexpected splitting) may arise from residual moisture or incomplete silylation. Solutions include:

  • Drying agents : Pre-treating solvents with molecular sieves or MgSO₄.
  • Reaction monitoring : Real-time TLC analysis (e.g., hexanes/ethyl acetate, 9:1) to detect intermediates and adjust stoichiometry .
  • Alternative bases : Substituting Et₃N with LDA (lithium diisopropylamide) in anhydrous THF to suppress side reactions .

Q. What mechanistic insights govern the regioselectivity of silylation in cycloalkenyl systems?

The reaction proceeds via nucleophilic attack of the silyl chloride on the enolate intermediate. Steric effects dominate regioselectivity; bulkier substituents on the cycloalkenyl ring favor silylation at less hindered positions. Computational studies (DFT) or isotopic labeling (e.g., ¹³C-enriched cyclooctanone) can validate transition-state models . For example, in cyclohexenyl analogs, electron-withdrawing groups on the carbonyl enhance enolate stability, directing silylation to the α-position .

Q. How do reaction conditions impact the stability of this compound during downstream applications?

The compound is prone to hydrolysis under acidic or aqueous conditions. For applications in cross-coupling (e.g., Suzuki-Miyaura), anhydrous solvents (e.g., THF or DMF) and inert atmospheres (N₂/Ar) are critical. Stability tests via ¹H NMR in CDCl₃ over 24 hours can assess decomposition rates. Alternative silyl groups (e.g., triethylsilyl) may enhance steric protection but reduce reactivity .

Q. What safety protocols are essential when handling this compound in large-scale syntheses?

  • Hazard analysis : Pre-experiment risk assessments for flammability (silanes are pyrophoric) and toxicity (refer to SDS guidelines) .
  • Engineering controls : Use of explosion-proof stirrers and fume hoods.
  • Emergency procedures : Immediate access to fire extinguishers (CO₂ or dry chemical) and spill containment kits (vermiculite or sand) .

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